4-(4-Fluorophenoxy)-N-methylaniline
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Overview
Description
4-(4-Fluorophenoxy)-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a fluorophenoxy group attached to the aniline structure, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenoxy)-N-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluorophenol with N-methylaniline in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate phenoxide ion, which then reacts with the aniline derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenoxy)-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-(4-Fluorophenoxy)-N-methylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenoxy)-N-methylaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenol: A precursor in the synthesis of 4-(4-Fluorophenoxy)-N-methylaniline.
4-Fluoroaniline: Another fluorinated aniline derivative with different properties.
4-(4-Fluorophenoxy)benzaldehyde: A related compound with a different functional group.
Uniqueness
This compound is unique due to the presence of both the fluorophenoxy and N-methyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
920531-60-8 |
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Molecular Formula |
C13H12FNO |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
4-(4-fluorophenoxy)-N-methylaniline |
InChI |
InChI=1S/C13H12FNO/c1-15-11-4-8-13(9-5-11)16-12-6-2-10(14)3-7-12/h2-9,15H,1H3 |
InChI Key |
ALPWKPUEPWFPBB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
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